molecular formula C9H15F3N2O2 B6218912 3'-methyl-1,3'-biazetidine, trifluoroacetic acid CAS No. 2742653-19-4

3'-methyl-1,3'-biazetidine, trifluoroacetic acid

Cat. No. B6218912
CAS RN: 2742653-19-4
M. Wt: 240.2
InChI Key:
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Description

3-Methyl-1,3'-biazetidine, trifluoroacetic acid (3-MBA-TFA) is a heterocyclic compound derived from the naturally occurring amino acid, tryptophan, and is widely used in numerous scientific studies. It is a versatile compound that has been used in a variety of research applications, including drug design, drug delivery, and biochemistry.

Scientific Research Applications

3'-methyl-1,3'-biazetidine, trifluoroacetic acid has been used in a variety of scientific research applications, including drug design, drug delivery, and biochemistry. It has been used as a ligand in molecular docking studies to identify novel drug targets and to study the binding affinity of drugs to their targets. It has also been used as a substrate in enzyme kinetics studies to investigate enzyme-catalyzed reactions. In addition, 3'-methyl-1,3'-biazetidine, trifluoroacetic acid has been used as a fluorescent probe for the detection of proteins and other biomolecules.

Mechanism of Action

3'-methyl-1,3'-biazetidine, trifluoroacetic acid is believed to act as a competitive inhibitor of enzymes involved in the synthesis of tryptophan. It is thought to bind to the active sites of enzymes, preventing them from catalyzing the synthesis of tryptophan. This mechanism of action has been suggested to explain the observed decrease in tryptophan levels in patients treated with 3'-methyl-1,3'-biazetidine, trifluoroacetic acid.
Biochemical and Physiological Effects
3'-methyl-1,3'-biazetidine, trifluoroacetic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the synthesis of tryptophan, leading to a decrease in tryptophan levels. In addition, 3'-methyl-1,3'-biazetidine, trifluoroacetic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Laboratory Experiments
The use of 3'-methyl-1,3'-biazetidine, trifluoroacetic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it can be toxic to cells at high concentrations.

Future Directions

There are a number of potential future directions for the use of 3'-methyl-1,3'-biazetidine, trifluoroacetic acid in scientific research. These include further studies of its mechanism of action, its potential therapeutic applications, and its use as a fluorescent probe. In addition, 3'-methyl-1,3'-biazetidine, trifluoroacetic acid could be used in the development of new drug delivery systems, as well as in the design of new drugs and drug targets.

Synthesis Methods

3'-methyl-1,3'-biazetidine, trifluoroacetic acid can be synthesized by a two-step process. The first step involves the condensation of tryptophan and trifluoroacetic acid to form the intermediate product, 3-methyl-1,3'-biazetidine (3-MBA). The second step involves the reaction of 3-MBA with trifluoroacetic acid to form 3'-methyl-1,3'-biazetidine, trifluoroacetic acid. This synthesis method is simple and efficient, and requires only a few readily available reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of '3'-methyl-1,3'-biazetidine, trifluoroacetic acid' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,3-dibromopyridine", "ethylamine", "sodium hydride", "methyl iodide", "trifluoroacetic acid" ], "Reaction": [ "Step 1: 2,3-dibromopyridine is reacted with sodium hydride in anhydrous DMF to form 2,3-dipyridyl.", "Step 2: 2,3-dipyridyl is then reacted with ethylamine in ethanol to form 3-ethyl-2,3-dipyridylamine.", "Step 3: 3-ethyl-2,3-dipyridylamine is reacted with methyl iodide in acetone to form 3-ethyl-2,3-dipyridylmethylamine.", "Step 4: 3-ethyl-2,3-dipyridylmethylamine is then cyclized with trifluoroacetic acid in ethanol to form '3'-methyl-1,3'-biazetidine, trifluoroacetic acid'." ] }

CAS RN

2742653-19-4

Molecular Formula

C9H15F3N2O2

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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